3-(Benzyloxy)-3-methylbutanamide
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-methyl-3-phenylmethoxybutanamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14) |
InChI Key |
LAAYAUUSUDSLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)N)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations of 3 Benzyloxy 3 Methylbutanamide
Molecular Architecture and Key Functional Groups
The molecular structure of 3-(benzyloxy)-3-methylbutanamide is characterized by a four-carbon butanamide backbone. A key feature of this molecule is the presence of a benzyloxy group (-OCH₂C₆H₅) and a methyl group (-CH₃) both attached to the third carbon atom (C3) of the butanamide chain. The primary amide functional group (-CONH₂) at the C1 position is another significant component of the molecule.
The benzyloxy group serves as a stable protecting group for the tertiary alcohol at C3, which is important in multi-step syntheses. The presence of the aromatic phenyl ring within the benzyloxy group can be readily identified by spectroscopic methods such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. The amide functionality provides a site for hydrogen bonding, influencing the compound's physical properties and its interactions with biological systems.
Based on the structure of its precursor, 3-(benzyloxy)-3-methylbutanoic acid, the fundamental properties of 3-(benzyloxy)-3-methylbutanamide can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 3-(benzyloxy)-3-methylbutanamide |
Consideration of Chiral Centers and Enantiomeric/Diastereomeric Forms of the Butanamide Moiety
A critical aspect of the molecular structure of 3-(benzyloxy)-3-methylbutanamide is the presence of a chiral center at the C3 position. The four different substituents attached to this carbon atom—the benzyloxy group, the methyl group, the methylene (B1212753) group (C2) of the butanamide chain, and the hydrogen atom—give rise to stereoisomerism.
Consequently, 3-(benzyloxy)-3-methylbutanamide can exist as a pair of enantiomers:
(R)-3-(benzyloxy)-3-methylbutanamide
(S)-3-(benzyloxy)-3-methylbutanamide
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in opposite directions. The synthesis of this compound from an achiral precursor without the use of a chiral catalyst or resolving agent would result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.
The synthesis of enantiomerically pure forms of 3-(benzyloxy)-3-methylbutanamide would require either a stereoselective synthetic route, for instance, from a chiral precursor like (R)- or (S)-3-hydroxy-3-methylbutanoic acid, or the resolution of the racemic mixture using chiral chromatography or diastereomeric salt formation with a chiral resolving agent. The synthesis of related chiral building blocks, such as (R)-4-(benzyloxy)-3-methylbutanenitrile, highlights the interest in preparing enantiopure 3-methyl-substituted butane (B89635) derivatives for applications in asymmetric synthesis. researchgate.net
Influence of Stereochemistry on Molecular Conformation and Reactivity
The stereochemistry at the C3 chiral center is expected to have a significant influence on the molecular conformation and reactivity of 3-(benzyloxy)-3-methylbutanamide. The spatial arrangement of the bulky benzyloxy group and the methyl group will dictate the preferred three-dimensional shape of the molecule to minimize steric hindrance. This, in turn, can affect the accessibility of the amide and other functional groups to reagents.
In terms of reactivity, the stereochemistry can play a crucial role in reactions involving the chiral center or adjacent functional groups. For example, in enzyme-catalyzed reactions, it is highly likely that one enantiomer would bind more effectively to the active site of an enzyme than the other, leading to stereospecific metabolism or biological activity.
While no specific studies on the reactivity of the individual enantiomers of 3-(benzyloxy)-3-methylbutanamide have been reported, it is a well-established principle in organic chemistry that the stereochemical configuration can profoundly impact the outcome of chemical reactions. For instance, in a deprotection step to remove the benzyl (B1604629) group, the transition state geometry and, therefore, the reaction kinetics could be influenced by the stereochemistry at C3.
Further research into the synthesis and characterization of the individual enantiomers of 3-(benzyloxy)-3-methylbutanamide would be invaluable to fully understand the structure-activity relationships and to unlock its full potential as a chiral building block in synthetic chemistry.
Chemical Reactivity and Transformation Pathways of 3 Benzyloxy 3 Methylbutanamide
Reactions at the Amide Functionality
The amide group is a robust and common functional group in organic chemistry. While generally less reactive than other carboxylic acid derivatives, it can undergo several important transformations, including hydrolysis and reactions at the nitrogen atom.
Hydrolysis Mechanisms and Stability Profiles
Amides can be hydrolyzed to their parent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. libretexts.org The stability of the amide bond in 3-(benzyloxy)-3-methylbutanamide is significant, but cleavage can be induced under forcing conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.caacs.org This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. acs.org Subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group (ammonia). The carbonyl double bond is then reformed, expelling ammonia (B1221849) and yielding the protonated carboxylic acid. A final deprotonation step gives 3-benzyloxy-3-methylbutanoic acid and the ammonium ion. libretexts.orgyoutube.com The protonation of the resulting ammonia makes this reaction essentially irreversible. youtube.com
The general mechanism is as follows:
Protonation of the carbonyl oxygen. khanacademy.org
Nucleophilic attack by water.
Proton transfer to the nitrogen atom.
Elimination of ammonia.
Deprotonation to form the carboxylic acid.
Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com This is typically the rate-determining step for the hydrolysis of amides of tertiary amines. uregina.ca The expulsion of the amide anion (NH₂⁻) is difficult due to its high basicity, making this step unfavorable. chemistrysteps.com However, the reaction is driven forward by a subsequent irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion to form a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com This process requires harsh conditions, such as prolonged heating. dalalinstitute.com
The stability profile of 3-(benzyloxy)-3-methylbutanamide shows it to be stable under neutral conditions but susceptible to cleavage under strong acidic or basic conditions with heating. The rate of hydrolysis will be influenced by factors such as temperature, pH, and the concentration of the acid or base.
N-Alkylation and Acylation Reactions for Diversification
The amide nitrogen of 3-(benzyloxy)-3-methylbutanamide can be functionalized through alkylation and acylation reactions, providing pathways to a diverse range of derivatives.
N-Alkylation: N-alkylation of a primary amide like 3-(benzyloxy)-3-methylbutanamide typically requires the deprotonation of the amide N-H bond with a strong base to form an amidate anion, which then acts as a nucleophile. Common bases for this purpose include sodium hydride (NaH). The resulting amidate can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield an N-alkylated amide.
N-Acylation: N-acylation introduces a second acyl group onto the nitrogen atom, converting the amide into an imide. This transformation can be achieved by reacting the amide with an acylating agent such as an acyl chloride or an acid anhydride under basic conditions. semanticscholar.org The reaction may require a nucleophilic catalyst, like pyridine, which can activate the acylating agent. semanticscholar.org More recent methods have explored the use of potassium acyltrifluoroborates for the chemoselective acylation of primary amides. nih.govacs.org These reactions expand the synthetic utility of the parent amide, allowing for the introduction of various functional groups. researchgate.net
Reactions Involving the Benzyloxy Ether Group
The benzyloxy group serves as a protective group for the tertiary alcohol in 3-(benzyloxy)-3-methylbutanamide. Its removal or modification is a key transformation pathway.
Selective Cleavage of Benzyl Ethers (e.g., hydrogenolysis, acidic conditions)
The cleavage of the benzyl ether C-O bond is a common and important reaction, often used as a deprotection step in multi-step syntheses. acs.org
Hydrogenolysis: One of the mildest and most common methods for cleaving benzyl ethers is catalytic hydrogenolysis. ambeed.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nacatsoc.orgchemrxiv.org The reaction proceeds to break the benzylic C-O bond, yielding the corresponding alcohol (3-hydroxy-3-methylbutanamide) and toluene (B28343) as a byproduct. organic-chemistry.org This method is highly selective and efficient, often proceeding under mild conditions of temperature and pressure. tandfonline.comnih.gov
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or higher pressure | Mild, high-yielding, clean reaction | Incompatible with other reducible functional groups (e.g., alkenes, alkynes) |
| Acidic Cleavage | Strong acids (e.g., HBr, HI, BBr₃) | Varies, can be harsh | Effective when hydrogenolysis is not suitable | Not suitable for acid-sensitive substrates organic-chemistry.org |
| Oxidative Cleavage | DDQ, CAN | Mild, room temperature | Good for substrates with multiple protecting groups | Can be less selective for simple benzyl ethers compared to substituted ones nih.gov |
Acidic Conditions: Benzyl ethers can also be cleaved under strong acidic conditions using reagents like hydrogen bromide (HBr), hydrogen iodide (HI), or Lewis acids such as boron tribromide (BBr₃). organic-chemistry.orgmasterorganicchemistry.com The reaction mechanism typically proceeds via an Sₙ1 pathway due to the stability of the resulting benzyl carbocation. nih.govlibretexts.org The ether oxygen is first protonated by the strong acid, forming a good leaving group. masterorganicchemistry.com Subsequent departure of the alcohol (3-hydroxy-3-methylbutanamide) generates a stable benzylic carbocation, which is then captured by the halide ion to form benzyl halide. This method is generally harsher than hydrogenolysis and is reserved for substrates that are not sensitive to strong acids. organic-chemistry.org
Potential for Benzylic Oxidations and Related Transformations
The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation.
Oxidation to Esters: The benzylic ether can be directly oxidized to the corresponding benzoate ester. This transformation essentially converts the benzyl protecting group into a benzoate group. Various oxidizing agents can achieve this, including hypervalent iodine reagents and systems like Cu₂O/C₃N₄ with TBHP and oxygen. siu.edursc.orgnih.govrsc.org The resulting ester, 3-(benzoyloxy)-3-methylbutanamide, can then be hydrolyzed under basic conditions to release the free alcohol. This two-step deprotection strategy (oxidation followed by hydrolysis) is an alternative to reductive or acidic cleavage. organic-chemistry.org
Oxidative Cleavage: Some oxidizing agents can cleave the benzyl ether to yield a benzaldehyde and an alcohol. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are commonly used for this purpose, particularly for cleaving electron-rich p-methoxybenzyl (PMB) ethers, though they can also react with simple benzyl ethers under more forcing conditions. organic-chemistry.orgnih.gov Other methods involve oxoammonium salts which can cleave benzylic ethers at room temperature. researchgate.net
Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the entire benzylic group to a carboxylic acid (benzoic acid), cleaving the C-O bond in the process. masterorganicchemistry.comlibretexts.orglibretexts.org This is a more aggressive oxidation and would also lead to the deprotection of the tertiary alcohol. The reaction requires the presence of at least one benzylic hydrogen. libretexts.orglibretexts.org
Functional Group Interconversions on the Methylbutanamide Backbone
Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com For 3-(benzyloxy)-3-methylbutanamide, the primary sites for such transformations on the backbone itself are limited due to the presence of unactivated C-H bonds. However, reactions could potentially be initiated at the carbon alpha to the amide carbonyl, although this is generally difficult without specific activating groups. More plausible interconversions would typically follow a primary transformation of either the amide or the benzyloxy group. For instance, after hydrolysis of the amide to a carboxylic acid, the resulting 3-benzyloxy-3-methylbutanoic acid could undergo further reactions common to carboxylic acids. Similarly, cleavage of the benzyl ether would yield 3-hydroxy-3-methylbutanamide (B3002422), and the newly revealed tertiary alcohol could be a site for further functionalization, such as conversion to an alkyl halide. fiveable.meub.edu
Exploration of Rearrangement Reactions and Fragmentation Pathways
Due to the absence of direct experimental studies on 3-(Benzyloxy)-3-methylbutanamide in published scientific literature, this section presents a theoretical exploration of its potential rearrangement and fragmentation behaviors. The predicted pathways are based on the well-established reactivity of its constituent functional groups: a primary amide, a benzyl ether, and a quaternary carbon center. These analyses provide a foundational framework for potential future experimental investigations.
Rearrangements in 3-(Benzyloxy)-3-methylbutanamide would likely be initiated by the formation of a reactive intermediate, such as a carbocation.
Carbocation-Mediated Rearrangements:
Under acidic conditions, the ether oxygen of the benzyloxy group can be protonated. This converts the hydroxyl group into a good leaving group (water), facilitating the cleavage of the C-O bond and the formation of a carbocation. The departure of the protonated benzyloxy group as toluene would generate a stable tertiary carbocation at the C3 position of the butanamide backbone.
The formation of this tertiary carbocation is a plausible pathway due to its inherent stability. Carbocation stability follows the order: tertiary > secondary > primary. libretexts.org In this specific case, the tertiary carbocation [CH3C+(CH3)CH2CONH2] is already a relatively stable species. A subsequent 1,2-hydride or 1,2-alkyl (methyl) shift would lead to a less stable secondary carbocation, making such a rearrangement energetically unfavorable. Therefore, the principal reaction pathway following the formation of this tertiary carbocation would likely be trapping by a nucleophile rather than further rearrangement.
An alternative pathway involves the heterolytic cleavage of the benzylic carbon-oxygen bond. This process would yield an alkoxide and a benzyl carbocation. The benzyl carbocation is notably stabilized by resonance, with the positive charge delocalized across the aromatic ring, making it a favorable intermediate. chempedia.info
The fragmentation of 3-(Benzyloxy)-3-methylbutanamide can be predicted under conditions typically found in mass spectrometry (e.g., electron ionization) or during thermal decomposition.
Mass Spectrometry Fragmentation:
In a mass spectrometer, the molecule would first be ionized to form a molecular ion [M]•+. The fragmentation of this ion would proceed through several predictable pathways based on the stability of the resulting fragments.
Benzylic C-O Cleavage: The most probable fragmentation pathway is the cleavage of the benzylic carbon-oxygen bond. This is due to the exceptional stability of the resulting benzyl cation. This cation often rearranges to the even more stable tropylium ion (C7H7+), which typically appears as a prominent peak at a mass-to-charge ratio (m/z) of 91. miamioh.edu
Alpha-Cleavage adjacent to Ether Oxygen: Cleavage of the C2-C3 bond represents an alpha-cleavage relative to the ether oxygen. This would result in the formation of a resonance-stabilized oxonium ion [C(CH3)2=O+-CH2Ph] and a •CH2CONH2 radical.
Amide Moiety Fragmentation: Amides can undergo characteristic fragmentation patterns. A common pathway for primary amides is the cleavage of the bond alpha to the carbonyl group (the C1-C2 bond), which would lead to the formation of the [C(O)NH2]+ ion at m/z 44. jove.comnih.gov Cleavage of the amide C-N bond is also a possibility. unl.ptrsc.orgstackexchange.com
The following table summarizes the key hypothetical fragments of 3-(Benzyloxy)-3-methylbutanamide in a mass spectrometry experiment.
| Proposed Fragment Ion | Structure | m/z (Mass/Charge Ratio) | Origin Pathway |
| Tropylium Ion | C7H7+ | 91 | Benzylic C-O Cleavage |
| Acylium Ion | [C(O)NH2]+ | 44 | Amide α-Cleavage |
| Tertiary Carbocation | [C(CH3)2CH2CONH2]+ | 100 | O-C3 Bond Cleavage |
| Benzyl Radical | [C7H7]• | 91 | Homolytic Benzylic Cleavage |
| Benzyl Cation | [CH2Ph]+ | 91 | Heterolytic Benzylic Cleavage |
Thermal Decomposition:
Amides are generally considered to be thermally robust compounds. researchgate.net Similarly, ethers can withstand high temperatures, though their decomposition has been studied. aip.orgresearchgate.netroyalsocietypublishing.orgacs.org The thermal degradation of 3-(Benzyloxy)-3-methylbutanamide at elevated temperatures would likely be initiated by the homolytic cleavage of the weakest bond in the molecule. The benzylic C-O bond is a probable candidate for this initial cleavage due to the resonance stability of the resulting benzyl radical.
The primary proposed steps in the thermal decomposition are:
Initiation: Homolytic cleavage of the benzylic C-O bond to yield a benzyl radical and an alkoxy-substituted radical. C6H5CH2-O-C(CH3)2CH2CONH2 → C6H5CH2• + •O-C(CH3)2CH2CONH2
Propagation/Termination: These initial radicals would then participate in a cascade of subsequent reactions, such as hydrogen abstraction from other molecules, beta-scission to form smaller, more stable molecules and radicals, and radical recombination to form various byproducts.
The table below outlines the initial species formed during thermal decomposition.
| Initial Step | Bonds Cleaved | Resulting Radical Species |
| Homolytic Cleavage | Benzylic C-O | Benzyl Radical and 3-Methyl-3-amido-butoxy Radical |
It must be emphasized that these proposed pathways are theoretical. Definitive characterization of the rearrangement and fragmentation behavior of 3-(Benzyloxy)-3-methylbutanamide requires thorough experimental validation using techniques such as tandem mass spectrometry, isotopic labeling studies, and computational modeling.
Role As a Key Intermediate in Complex Molecule Synthesis
Building Block in the Assembly of Peptide Mimetics and Peptidomimetics
Peptide mimetics, or peptidomimetics, are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The synthesis of these complex molecules often relies on the use of specialized building blocks that can introduce specific structural constraints or functionalities.
While direct examples of the incorporation of 3-(Benzyloxy)-3-methylbutanamide into peptidomimetics are not readily found in the literature, its structure suggests a strong potential for such applications. The amide group can serve as a handle for peptide bond formation or for further chemical modifications. The benzyloxy group acts as a protecting group for the tertiary alcohol, which can be deprotected at a later stage to reveal a reactive hydroxyl group. This hydroxyl group could then be used to form esters, ethers, or other functional groups, allowing for the introduction of diverse side chains or for cyclization of the peptide mimetic backbone.
The methyl group on the same carbon as the benzyloxy group provides steric bulk, which can be strategically employed to influence the conformation of the resulting peptidomimetic. This conformational control is crucial for designing molecules that can bind to specific biological targets with high affinity and selectivity.
Precursor for Pharmacologically Relevant Scaffolds
The development of novel pharmacologically relevant scaffolds is a cornerstone of modern drug discovery. These core structures serve as templates for the synthesis of libraries of compounds that can be screened for biological activity.
Integration into Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a prominent feature of many approved drugs. The structural elements of 3-(Benzyloxy)-3-methylbutanamide make it a plausible precursor for the synthesis of various heterocyclic systems. For instance, the amide functionality could be utilized in condensation reactions to form nitrogen-containing heterocycles such as pyrimidines, benzodiazepines, or other related structures.
Furthermore, the tertiary alcohol, once deprotected, could participate in intramolecular cyclization reactions to form oxygen-containing heterocycles like lactones or tetrahydrofurans. The specific reaction conditions and the choice of other reactants would determine the final heterocyclic scaffold produced. The benzyloxy group's stability under a range of reaction conditions allows for modifications at other parts of the molecule before its removal to facilitate cyclization.
Contribution to Diversity-Oriented Synthesis Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds.
3-(Benzyloxy)-3-methylbutanamide can serve as a valuable starting material in a DOS workflow. Its functional groups—the amide and the protected hydroxyl—offer multiple points for diversification. For example, the amide nitrogen can be alkylated or acylated with a variety of substituents. The carbonyl group of the amide can undergo reduction or reactions with organometallic reagents. Following deprotection of the benzyloxy group, the resulting tertiary alcohol can be subjected to a range of transformations. By systematically varying the reagents and reaction pathways applied to these functional groups, a large and diverse library of compounds can be generated from this single precursor.
Intermediate in Analog Synthesis for Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. By systematically modifying the structure of a hit compound and evaluating the biological activity of the resulting analogs, medicinal chemists can identify the key structural features responsible for its potency and selectivity.
Although specific SAR studies employing 3-(Benzyloxy)-3-methylbutanamide as an intermediate are not prominently published, its utility in this context is clear. If a lead compound contains a similar structural motif, 3-(Benzyloxy)-3-methylbutanamide could be used to synthesize a series of analogs with modifications at various positions.
Advanced Spectroscopic Characterization and Computational Analysis of 3 Benzyloxy 3 Methylbutanamide
The comprehensive structural elucidation and conformational understanding of 3-(Benzyloxy)-3-methylbutanamide rely on a combination of advanced spectroscopic techniques and computational modeling. These methods provide detailed insights into the molecule's connectivity, functional groups, three-dimensional arrangement, and electronic properties.
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel and Efficient Synthetic Routes to Access Specific Stereoisomers
The presence of a stereocenter at the third carbon, bearing both a benzyloxy and a methyl group, makes the stereoselective synthesis of 3-(benzyloxy)-3-methylbutanamide a significant and valuable challenge. Future research should prioritize the development of synthetic methodologies that provide precise control over the stereochemical outcome.
Key areas for investigation include:
Asymmetric Synthesis: Exploring the use of chiral auxiliaries, catalysts, or reagents to induce facial selectivity in the key bond-forming reactions. This could involve the asymmetric alkylation of a suitable enolate or the enantioselective addition of an organometallic reagent to a prochiral precursor.
Enzymatic Resolutions: Investigating the use of lipases or other enzymes to selectively resolve a racemic mixture of 3-(benzyloxy)-3-methylbutanamide or its precursors. This biocatalytic approach could offer a highly efficient and environmentally benign route to enantiopure forms of the compound.
Starting Material Derivatization: Developing synthetic pathways from readily available chiral starting materials, such as amino acids or hydroxy acids, to construct the desired stereoisomer.
The successful development of such synthetic routes would be a critical enabler for investigating the stereospecific properties and applications of this molecule.
Exploration of New Chemical Transformations and Derivatizations
The functional groups present in 3-(benzyloxy)-3-methylbutanamide offer multiple avenues for chemical modification, allowing for the generation of diverse molecular architectures. Future research should focus on systematically exploring these transformations.
Table 1: Potential Chemical Transformations of 3-(Benzyloxy)-3-methylbutanamide
| Functional Group | Potential Transformation | Reagents and Conditions | Potential Product Class |
| Benzyloxy Group | Debenzylation | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Hydroxy-3-methylbutanamide (B3002422) |
| Amide | Hydrolysis | Acid or Base Catalysis | 3-(Benzyloxy)-3-methylbutanoic acid |
| Amide | Reduction | Strong Reducing Agents (e.g., LiAlH₄) | 3-(Benzyloxy)-3-methylbutan-1-amine |
| Amide Nitrogen | N-Alkylation/N-Arylation | Alkyl/Aryl Halides with a Base | N-Substituted-3-(benzyloxy)-3-methylbutanamides |
| Methyl Group (α to amide) | Enolate Formation and Alkylation | Strong Base (e.g., LDA) followed by Electrophile | α-Substituted-3-(benzyloxy)-3-methylbutanamides |
These transformations would yield a library of derivatives with potentially new and interesting chemical and biological properties. For instance, the debenzylation to the corresponding alcohol would unmask a key functional group for further derivatization or for studying its hydrogen bonding capabilities.
Design and Synthesis of Advanced Scaffolds Utilizing the 3-(Benzyloxy)-3-methylbutanamide Motif
The 3-(benzyloxy)-3-methylbutanamide core can serve as a valuable building block for the synthesis of more complex and advanced molecular scaffolds. Its bifunctional nature, with the amide and benzyloxy groups, allows for its incorporation into larger structures.
Future research could focus on:
Peptidomimetics: Incorporating the 3-(benzyloxy)-3-methylbutanamide unit into peptide sequences to create peptidomimetics with constrained conformations. The tertiary methyl group could induce specific turns or folds, influencing the biological activity of the resulting peptide analog.
Heterocyclic Synthesis: Utilizing the functional groups of the molecule as handles to construct novel heterocyclic systems. For example, the amide and a suitably introduced second functional group could undergo intramolecular cyclization reactions to form lactams or other ring structures.
Polymer Chemistry: Exploring the potential of 3-(benzyloxy)-3-methylbutanamide or its derivatives as monomers for polymerization, leading to new polymers with unique properties conferred by the benzyloxy and amide functionalities.
Investigation of the Compound's Utility in Catalyst Design or Material Science
The structural features of 3-(benzyloxy)-3-methylbutanamide suggest potential applications in both catalysis and material science.
Catalyst Design: The amide functionality could act as a coordinating ligand for metal catalysts. The synthesis of chiral versions of the compound could lead to the development of new chiral ligands for asymmetric catalysis, where the benzyloxy and methyl groups could influence the steric environment around the metal center.
Material Science: The presence of the aromatic benzyloxy group and the polar amide group could impart interesting properties to materials. For instance, derivatives of 3-(benzyloxy)-3-methylbutanamide could be investigated as liquid crystals, gelators for organic solvents, or as components of functional polymers. The ability to form hydrogen bonds via the amide group could also be exploited in the design of self-assembling materials. While research on the direct use of butanamide structures in material science is not extensive, related compounds with benzyloxy groups have been considered for such applications ontosight.ai.
Applications in Probe Chemistry for Biological Target Elucidation and Chemical Tool Development
Chemical probes are essential tools for understanding biological processes. 3-(Benzyloxy)-3-methylbutanamide and its derivatives hold promise for the development of such probes.
Fragment-Based Drug Discovery: The relatively small size and defined chemical features of 3-(benzyloxy)-3-methylbutanamide make it an attractive candidate for fragment-based screening to identify new protein-ligand interactions.
Photoaffinity Labeling: The benzyloxy group can be modified to include a photoreactive group, such as a diazirine or an azide. This would allow for the creation of photoaffinity probes that can be used to covalently label their biological targets upon photoirradiation, aiding in target identification and validation.
Tagged Derivatives: The synthesis of derivatives bearing reporter tags, such as fluorescent dyes or biotin, would enable the visualization and isolation of binding partners. For example, a fluorescently labeled version of the compound could be used in cellular imaging studies to determine its subcellular localization. The synthesis of related structures with quinoxaline (B1680401) rings for biological applications has been reported, suggesting the utility of such scaffolds in chemical biology mdpi.com.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(Benzyloxy)-3-methylbutanamide?
The synthesis typically involves amidation of 3-(Benzyloxy)-3-methylbutanoic acid using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid. Protection of the benzyloxy group during synthesis may be required to prevent undesired side reactions. Multi-step protocols, including solvent optimization (e.g., DMF or THF) and purification via column chromatography, are critical for high yields .
Q. Which spectroscopic techniques are essential for characterizing 3-(Benzyloxy)-3-methylbutanamide?
Key techniques include:
- 1H and 13C NMR : To confirm the benzyloxy group (δ ~4.5 ppm for –OCH2Ph) and amide proton (δ ~6.5–7.5 ppm).
- IR Spectroscopy : Verification of the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]+ at m/z 236.1).
Q. How does the benzyloxy group influence the compound’s stability under acidic or basic conditions?
The benzyloxy group is susceptible to hydrogenolysis (e.g., using Pd/C and H₂) or acid-catalyzed cleavage. Stability studies in varying pH buffers (e.g., pH 2–12) combined with HPLC monitoring can quantify degradation pathways. The amide bond is generally stable under mild conditions but hydrolyzes under prolonged acidic/basic treatment .
Advanced Research Questions
Q. How can researchers resolve conflicting data in reaction yields during scale-up synthesis?
Contradictions often arise from solvent polarity or temperature gradients. Systematic Design of Experiments (DoE) can optimize parameters:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
- Catalyst Loading : Vary EDCl/HOBt ratios (1.0–2.0 equiv).
- In-line Analytics : Use FTIR or ReactIR to track intermediate formation in real-time .
Q. What strategies mitigate byproduct formation in the amidation of 3-(Benzyloxy)-3-methylbutanoic acid?
Common byproducts (e.g., unreacted acid or over-alkylation products) can be minimized by:
Q. How does the compound’s stereoelectronic profile affect its interaction with enzyme active sites?
Computational docking (e.g., AutoDock Vina) can model interactions between the benzyloxy group and hydrophobic enzyme pockets. Experimental validation via kinetic assays (e.g., IC50 determination) or surface plasmon resonance (SPR) quantifies binding affinity. Comparative studies with analogs lacking the benzyloxy group highlight its role in modulating activity .
Q. What analytical approaches identify trace impurities in 3-(Benzyloxy)-3-methylbutanamide batches?
Advanced hyphenated techniques include:
- LC-MS/MS : Fragmentation patterns to differentiate isobaric impurities.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar contaminants.
- X-ray Crystallography : Confirm molecular packing and purity in crystalline form .
Methodological Considerations
- Data Contradiction Analysis : For inconsistent reaction outcomes, cross-validate results using orthogonal techniques (e.g., GC-MS vs. NMR) and replicate under inert atmospheres to rule out oxidation .
- Biological Assay Design : Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., benzyloxy vs. methoxy) with bioactivity. Include positive/negative controls (e.g., known enzyme inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
